

4-Butylsulfanylnquinazoline: An Enigmatic Candidate in Kinase Inhibition

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Compound of Interest

Compound Name: 4-Butylsulfanylnquinazoline

Cat. No.: B15195083

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For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors is a continuous endeavor. While the quinazoline scaffold is a well-established pharmacophore in numerous approved kinase-inhibiting drugs, the specific derivative, **4-butylsulfanylnquinazoline**, remains a molecule of considerable obscurity within the scientific literature. Despite its chemical structure suggesting potential interactions with the ATP-binding pocket of kinases, publicly accessible data on its biological activity, specific kinase targets, and mechanism of action are currently unavailable.

The quinazoline core is famously present in a multitude of potent kinase inhibitors, frequently featuring an amino or anilino linkage at the 4-position. These substitutions have proven critical for activity against a range of kinases, including the epidermal growth factor receptor (EGFR) family. However, the replacement of this nitrogen-based linkage with a butylsulfanyl group, as seen in **4-butylsulfanylnquinazoline**, represents a significant structural deviation. This alteration would fundamentally change the electronics and conformational flexibility of the molecule, making it difficult to extrapolate the known structure-activity relationships of other 4-substituted quinazolines.

Public chemical databases, such as PubChem, confirm the existence and basic chemical properties of **4-butylsulfanylnquinazoline**, also known by its synonym NSC 65058. The records indicate that the compound has been included in biological screening assays. However, the specific outcomes of these screens, particularly any data related to kinase inhibition, have not been publicly disclosed.

Without experimental data, any discussion of **4-butylsulfanylquinazoline** as a kinase inhibitor is purely speculative. To build a comprehensive technical guide as requested, the following critical information would be required:

- **Target Identification:** Which specific kinase or kinases does **4-butylsulfanylquinazoline** inhibit?
- **Potency and Selectivity:** What are the quantitative measures of its inhibitory activity (e.g., IC50, Ki values) against its target(s)? How selective is it against a panel of other kinases?
- **Mechanism of Action:** How does it inhibit kinase activity? Does it compete with ATP, is it an allosteric inhibitor, or does it have a different mechanism?
- **Cellular Activity:** Does it inhibit signaling pathways in cancer cell lines? What are its effects on cell proliferation, apoptosis, and other cellular processes?
- **Synthesis and Characterization:** What is the detailed synthetic route for its preparation and what are its full characterization data?

Unfortunately, a thorough search of scientific literature and public databases did not yield any specific studies that provide this essential information for **4-butylsulfanylquinazoline**.

Therefore, it is not possible to construct the requested in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams at this time. The potential of **4-butylsulfanylquinazoline** as a kinase inhibitor remains an open question pending the publication of relevant research.

- To cite this document: BenchChem. [4-Butylsulfanylquinazoline: An Enigmatic Candidate in Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15195083#4-butylsulfanylquinazoline-as-a-potential-kinase-inhibitor>]

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